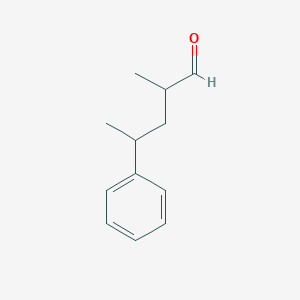

2-Methyl-4-phenylpentanal

Description

Contextualization and Structural Significance within Aromatic Aldehydes

2-Methyl-4-phenylpentanal, with the chemical formula C₁₂H₁₆O, belongs to the broad class of organic compounds known as aromatic aldehydes. chembk.com These molecules are characterized by the presence of an aldehyde functional group (-CHO) directly attached to an aromatic ring system, or in this case, to an alkyl chain bearing an aromatic substituent. sobfragrance.com The core structure of an aldehyde consists of a carbonyl center (a carbon double-bonded to an oxygen) where the carbon is also bonded to hydrogen and a side chain (R-group). sobfragrance.com

Table 1: Physicochemical Properties of 2-Methyl-4-phenylpentanal

| Property | Value |

| CAS Number | 57094-30-1 |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| Description | A branched-chain aromatic aldehyde |

| Key Structural Features | Phenyl group, pentanal chain, methyl substituent |

This table contains data sourced from multiple chemical databases. chembk.comchemsynthesis.com

Historical Trajectories and Evolution of Research on Analogs and Derivatives

The scientific exploration of aromatic aldehydes has a rich history, dating back to the 19th century. The German chemist Justus von Liebig first isolated aldehydes in 1835. sylvaine-delacourte.comscentspiracy.com However, it was not until the early 20th century that their synthesis was refined, most notably by chemist George Auguste Darzens in 1903, which paved the way for their industrial production and use. sylvaine-delacourte.comscentspiracy.com

The initial application of synthetic aldehydes that brought them to prominence was in the fragrance industry. sobfragrance.com While early use was moderate, aimed at formula stabilization, the trajectory shifted dramatically with the creation of iconic perfumes. scentspiracy.com In 1912, Robert Bienaimé's "Quelques fleurs" for Houbigant incorporated aldehyde C12, influencing a generation of perfumers. scentspiracy.com This was famously followed by Ernest Beaux's creation of Chanel No. 5 in 1921, which used a significant dose of long-chain aldehydes (C10, C11, and C12 MNA) to create an abstract and modern floral bouquet, revolutionizing perfumery and cementing aldehydes as staples of luxury fragrances. sylvaine-delacourte.comscentjourner.comalphaaromatics.com This historical success spurred further research into a wide array of aldehydes, including those with complex alkyl and aromatic substitutions, to create novel scent profiles.

Research into analogs and derivatives has also expanded into other fields. For instance, studies on various substituted phenyl derivatives have been conducted to explore their potential in medicinal chemistry. Research into the diastereoselective synthesis of densely substituted pyrrolidines and other heterocyclic compounds often utilizes aldehyde derivatives as key starting materials or intermediates. nih.gov These synthetic endeavors highlight a continuous evolution from fragrance applications to the development of complex molecular scaffolds for various scientific fields.

Scope and Objectives of Advanced Chemical Investigations Pertaining to 2-Methyl-4-phenylpentanal

Advanced chemical investigations into 2-Methyl-4-phenylpentanal and related structures are driven by several key objectives rooted in modern organic synthesis. A primary focus is the development of novel and efficient synthetic methodologies. This includes exploring new catalytic systems for its preparation, such as hydroformylation or aldol (B89426) condensation pathways, to improve yield, purity, and cost-effectiveness. evitachem.com

A significant area of contemporary research is the control of stereochemistry. Given that 2-Methyl-4-phenylpentanal is a chiral molecule, a major objective is the development of diastereoselective and enantioselective synthetic routes. nih.gov The ability to selectively synthesize one stereoisomer over another is of paramount importance, as different isomers can possess distinct biological activities or sensory properties. Research in this area often involves the use of chiral catalysts or auxiliaries to guide the formation of specific stereocenters during the reaction. beilstein-journals.orgacs.org

Furthermore, investigations are aimed at understanding and exploiting the reactivity of 2-Methyl-4-phenylpentanal as a versatile building block. Its aldehyde group can participate in a wide range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. Researchers are exploring its use in multicomponent reactions and cascade sequences to construct intricate molecular frameworks, such as those found in natural products or pharmaceutically relevant compounds. beilstein-journals.org The insights gained from studying the synthesis and reactivity of substituted aldehydes like 2-Methyl-4-phenylpentanal contribute to the broader toolkit of synthetic organic chemistry, enabling the creation of novel materials and molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBARTDSOCPVUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)C1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481368 | |

| Record name | 2-METHYL-4-PHENYLPENTANAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57094-30-1 | |

| Record name | 2-METHYL-4-PHENYLPENTANAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 4 Phenylpentanal

Retrosynthetic Strategies for 2-Methyl-4-phenylpentanal

Retrosynthetic analysis provides a logical framework for planning the synthesis of 2-Methyl-4-phenylpentanal by disconnecting the target molecule into simpler, commercially available precursors. The key disconnections are based on well-established chemical reactions.

A primary retrosynthetic route involves a formyl group disconnection , which points to hydroformylation as the corresponding forward reaction. This strategy identifies a substituted alkene, such as 4-methyl-4-phenyl-1-pentene, as a key intermediate. This alkene can be further simplified through disconnections of the phenyl or methyl groups.

Another significant strategy is based on carbon-carbon bond disconnection at the α-position to the carbonyl group. This suggests an α-alkylation of a simpler aldehyde or a related carbonyl compound. For instance, propanal could be a starting point, with the subsequent introduction of the 2-methyl and 4-phenylpropyl fragments through sequential alkylation or conjugate addition steps.

A third common disconnection is at the Cβ-Cγ bond , suggesting a conjugate addition (Michael addition) route. This approach would involve an enolate derived from a propanal equivalent adding to an acceptor like (E)-3-methyl-1-phenylbut-1-ene or a similar Michael acceptor.

Finally, reduction-based retrosynthesis considers the target aldehyde as a product of the oxidation of the corresponding primary alcohol, 2-methyl-4-phenylpentan-1-ol, or the reduction of an unsaturated precursor, such as 2-methyl-4-phenylpent-2-enal. A patent for the synthesis of 2-Methyl-4-phenylpentanal reveals that it can be prepared via the hydrogenation of a mixture of 2-methyl-4-phenyl-2-pentenal and 2-methyl-4-phenyl-pentadienal. google.com This implies a retrosynthetic pathway that disconnects the saturated aldehyde to its unsaturated analog.

These varied retrosynthetic pathways allow for flexibility in the choice of starting materials and reaction conditions, catering to different synthetic goals such as cost-effectiveness, stereocontrol, or large-scale production.

Catalytic Approaches to 2-Methyl-4-phenylpentanal Synthesis

Catalysis is central to the efficient synthesis of 2-Methyl-4-phenylpentanal, offering pathways that are both atom-economical and selective. Transition metal catalysis, in particular, plays a crucial role in key bond-forming and reduction steps.

Transition Metal-Mediated Hydrogenation and Reduction Pathways

Transition metal catalysts are highly effective for the reduction of unsaturated precursors to yield 2-Methyl-4-phenylpentanal. The choice of catalyst and reaction conditions is critical to ensure the selective reduction of carbon-carbon double bonds without affecting the aldehyde functional group.

A widely used method involves the catalytic hydrogenation of α,β-unsaturated aldehydes. A specific example is the preparation of 2-Methyl-4-phenylpentanal by pressurizing a mixture of its unsaturated precursors with hydrogen in the presence of a palladium on carbon (Pd/C) catalyst. google.com This heterogeneous catalyst is favored for its efficiency, ease of separation from the reaction mixture, and recyclability.

Homogeneous catalysts are also employed for such reductions. The Crabtree catalyst, [Ir(cod)(PCy₃)(py)]⁺, is known for its high activity in the hydrogenation of highly substituted alkenes. rsc.org While its specific application to 2-Methyl-4-phenylpentanal precursors is not extensively documented, its utility in hydrogenating similar complex structures suggests its potential applicability. rsc.org The choice between heterogeneous and homogeneous catalysts often depends on the desired selectivity, substrate complexity, and process scale.

Table 1: Comparison of Catalysts in Hydrogenation Reactions

| Catalyst Type | Specific Catalyst Example | Key Advantages | Typical Substrates |

|---|---|---|---|

| Heterogeneous | 10% Palladium on Carbon (Pd/C) | Ease of separation, reusability, cost-effective for industrial scale. | Unsaturated aldehydes like 2-methyl-4-phenyl-2-pentenal. google.com |

| Homogeneous | Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]⁺) | High activity, good for sterically hindered alkenes, high selectivity. | Complex alkenes, functionalized olefins. rsc.org |

Hydroformylation Techniques for Carbonyl Group Introduction

Hydroformylation, or the oxo process, is a powerful industrial method for introducing a carbonyl group into a molecule by reacting an alkene with syngas (a mixture of carbon monoxide and hydrogen). This reaction is catalyzed by transition metal complexes, most commonly those of rhodium and cobalt. acs.org

The synthesis of 2-Methyl-4-phenylpentanal can be envisioned via the hydroformylation of a suitable alkene precursor, such as 4-methyl-4-phenyl-1-pentene. The key challenge in the hydroformylation of unsymmetrical alkenes is controlling the regioselectivity—that is, whether the formyl group adds to the terminal carbon (to produce a linear aldehyde) or the internal carbon (to produce a branched aldehyde).

Research on the hydroformylation of structurally similar alkenes, like phenyl-substituted butenes, provides insight into this process. acs.org The choice of catalyst and ligands is paramount in directing the reaction towards the desired isomer.

Cobalt Catalysts (e.g., Co₂(CO)₈): Typically require higher pressures and temperatures and may lead to a mixture of linear and branched products. acs.org

Rhodium Catalysts (e.g., Rh complexes with phosphine (B1218219) ligands): Operate under milder conditions and offer higher selectivity. researchgate.net The steric and electronic properties of the phosphine ligands can be tuned to maximize the yield of the desired aldehyde isomer (the n/iso ratio). researchgate.netcsic.es

For instance, in the hydroformylation of 1-butene, rhodium catalysts with specific bidentate phosphine ligands like BISBIS have achieved regioselectivity for the linear aldehyde as high as 98%. researchgate.net This high degree of control is crucial for applying this methodology to the synthesis of specific isomers of complex aldehydes like 2-Methyl-4-phenylpentanal.

Table 2: Regioselectivity in Hydroformylation of Alkenylbenzenes

| Alkene Substrate | Catalyst | Temperature (°C) | Aldehyde Distribution (%) |

|---|---|---|---|

| (E)-1-phenyl-1-butene | Co₂(CO)₈ | 120 | 2-phenylpentanal (73.0), 3-phenylpentanal (27.0) acs.org |

| (E)-1-phenyl-1-butene | Rhodium | 100 | 2-phenylpentanal (2.0), 3-phenylpentanal (98.0) acs.org |

| 3-methyl-3-phenyl-1-butene | Rhodium or Cobalt complexes | Variable | Leads to 4-methyl-4-phenyl-1-pentanal (B8289910) |

Data from studies on analogous compounds illustrates catalyst-dependent regioselectivity.

Organocatalytic and Biocatalytic Routes to 2-Methyl-4-phenylpentanal

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering high enantioselectivity and environmentally benign reaction conditions.

Organocatalysis utilizes small organic molecules to catalyze reactions. For aldehyde synthesis, a prominent strategy involves iminium-enamine catalysis. acs.org This approach has been successfully applied to the synthesis of chiral aldehydes structurally related to 2-Methyl-4-phenylpentanal. For example, the enantioselective synthesis of (R)-4-methyl-3-phenylpentanal was achieved with high enantiomeric excess (84% ee) through the organocatalytic conjugate addition of radicals to (E)-cinnamaldehyde. tesisenred.netlookchem.com Similarly, organocatalytic hydrogenation of α,β-unsaturated aldehydes is a known route to chiral saturated aldehydes. Although a direct organocatalytic synthesis of racemic 2-Methyl-4-phenylpentanal is not a primary focus of the literature, these asymmetric methods highlight the potential of organocatalysis in producing specific chiral versions of the molecule.

Biocatalysis leverages enzymes to perform chemical transformations with high specificity. While a direct biocatalytic route to 2-Methyl-4-phenylpentanal is not well-documented, related transformations suggest its feasibility. For instance, enzyme cascades involving alcohol dehydrogenases or oxidases can be used for the oxidation of primary alcohols to aldehydes. liverpool.ac.uk A potential biocatalytic approach could involve the selective oxidation of 2-methyl-4-phenylpentan-1-ol to the target aldehyde. This method would offer the advantages of mild reaction conditions (room temperature, neutral pH) and high selectivity, avoiding over-oxidation to the carboxylic acid.

Stereoselective and Asymmetric Synthesis of Chiral 2-Methyl-4-phenylpentanal and its Enantiomers

2-Methyl-4-phenylpentanal possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-2-Methyl-4-phenylpentanal. The synthesis of a single enantiomer is often desirable, particularly in the fragrance and pharmaceutical industries, and requires stereoselective or asymmetric methods.

The literature provides several examples of asymmetric syntheses targeting isomers or close analogs of 2-Methyl-4-phenylpentanal, demonstrating the applicability of these methods. Key strategies include asymmetric conjugate additions and alkylations, which establish the crucial stereocenter with a high degree of control. For example, an organocatalytic system has been developed for the enantioselective conjugate addition of radicals to enals, which has been applied to the synthesis of (R)-4-methyl-3-phenylpentanal. tesisenred.netlookchem.com Furthermore, the asymmetric synthesis of (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal, a potential precursor, has been achieved through organocatalytic Michael additions. acs.org These examples underscore that the creation of the chiral center at the α-position of an aldehyde is well-established.

Diastereoselective Alkylation and Conjugate Addition Strategies

Diastereoselective Alkylation is a powerful technique for constructing stereocenters. In this approach, a chiral auxiliary is often used to direct the alkylation of an enolate to a specific face, leading to the formation of one diastereomer in preference to others. While direct diastereoselective alkylation to form 2-Methyl-4-phenylpentanal is not prominently featured, the principles are well-established for α-branched aldehydes. sci-hub.sempg.de Modern methods utilize organocatalysts, such as proline derivatives, to enable the direct, highly enantioselective α-alkylation of aldehydes, avoiding the need for pre-formed enolates or stoichiometric chiral auxiliaries. mpg.de

Conjugate Addition (or Michael Addition) is another cornerstone of asymmetric synthesis. The organocatalytic, enantioselective conjugate addition of aldehydes to nitroalkenes is a well-studied reaction that generates γ-nitro aldehydes with high stereocontrol. ethz.ch This strategy involves the formation of a chiral enamine from the catalyst and the aldehyde, which then attacks the nitroalkene. The resulting intermediate is a precursor to a variety of functional groups. A relevant example is the reaction of propanal with a nitroalkene like (E)-(4-nitrobut-3-en-1-yl)benzene, catalyzed by a diarylprolinol silyl (B83357) ether, which can establish the α-methyl stereocenter with high diastereo- and enantioselectivity. ethz.ch This γ-nitro aldehyde intermediate could then be chemically modified to yield the desired chiral 2-Methyl-4-phenylpentanal.

Table 3: Overview of Asymmetric Strategies

| Strategy | Methodology | Catalyst/Reagent Example | Key Outcome | Relevant Finding |

|---|---|---|---|---|

| Asymmetric Alkylation | Organocatalytic direct α-alkylation | (S)-α-methyl proline | Creates α-chiral center with high enantioselectivity. | Applicable to α-branched aldehydes. mpg.de |

| Asymmetric Conjugate Addition | Organocatalytic Michael addition | Diarylprolinol silyl ether | Forms γ-nitro aldehydes with high diastereo- and enantioselectivity. | Proven for adding aldehydes to nitroalkenes. ethz.ch |

| Asymmetric Radical Addition | Iminium ion-based organo-photoredox catalysis | Chiral amine + photoredox catalyst | Enantioselective conjugate addition of radicals to enals. | Used to synthesize (R)-4-methyl-3-phenylpentanal. tesisenred.netlookchem.com |

Chiral Auxiliary-Mediated Syntheses

In the realm of asymmetric synthesis, chiral auxiliaries offer a powerful strategy for controlling the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently removed, ideally for recycling. numberanalytics.comsigmaaldrich.comsigmaaldrich.com This methodology is pivotal for producing enantiomerically pure compounds, which is especially critical in the pharmaceutical and fragrance industries. numberanalytics.com The effectiveness of a chiral auxiliary hinges on its ability to induce high stereoselectivity and its ease of attachment and removal. numberanalytics.com For the synthesis of chiral aldehydes like 2-Methyl-4-phenylpentanal, several auxiliary-based methods have been developed, most notably those using SAMP/RAMP hydrazones and Evans-type oxazolidinones.

SAMP/RAMP Hydrazone Alkylation

A well-established method for the asymmetric α-alkylation of aldehydes and ketones is the SAMP/RAMP hydrazone method, developed by E. J. Corey and Dieter Enders. wikipedia.org This procedure utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are derived from amino acids. wikipedia.org

The synthesis sequence typically involves three key steps:

Hydrazone Formation: The starting aldehyde, in this case, a precursor like 4-phenylpentanal, is reacted with SAMP or RAMP to form a chiral hydrazone. wikipedia.org

Asymmetric Alkylation: The hydrazone is deprotonated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to form a stereodefined azaenolate. wikipedia.org This intermediate then reacts with an alkyl halide (e.g., methyl iodide) to introduce the methyl group at the α-position. The bulky chiral auxiliary effectively shields one face of the azaenolate, directing the electrophile to the opposite face and thereby controlling the formation of the new stereocenter with high diastereoselectivity. wikipedia.orgyoutube.com

Auxiliary Cleavage: The resulting alkylated hydrazone is treated with ozone (ozonolysis) or hydrolyzed to cleave the C=N bond, which regenerates the carbonyl group and yields the desired chiral aldehyde, 2-Methyl-4-phenylpentanal, while releasing the auxiliary. wikipedia.orgmit.edu

The high degree of stereochemical control makes this a robust method for accessing specific enantiomers of α-substituted aldehydes. mit.edu

Evans Oxazolidinone Auxiliaries

The Evans oxazolidinones are another class of highly effective chiral auxiliaries used in asymmetric synthesis, including alkylations, aldol (B89426) reactions, and acylations. wikipedia.orgresearchgate.netorgsyn.org These auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, are typically derived from amino acids and are commercially available. orgsyn.org

The general approach for an asymmetric alkylation using an Evans auxiliary is as follows:

Acylation: The chiral oxazolidinone is first acylated with a suitable acyl chloride to form an N-acyl imide.

Enolate Formation: The N-acyl imide is deprotonated using a base like LDA to form a rigid (Z)-enolate, where the lithium cation is chelated by the carbonyl oxygen atoms. The substituent on the auxiliary (e.g., a benzyl (B1604629) group) blocks one face of the enolate. york.ac.uk

Diastereoselective Alkylation: The enolate is then treated with an electrophile, such as an alkyl halide. The steric hindrance from the auxiliary directs the incoming electrophile to the less hindered face, resulting in a highly diastereoselective alkylation. york.ac.uk

Auxiliary Removal: The chiral auxiliary is cleaved from the alkylated product, typically through hydrolysis or reduction, to yield the chiral carboxylic acid or alcohol, which can then be converted to the target aldehyde. wikipedia.org

While extensively used for producing chiral carboxylic acids and their derivatives, this methodology can be adapted for aldehyde synthesis. The versatility and high diastereoselectivity of Evans auxiliaries have cemented their role in modern organic synthesis. researchgate.netorgsyn.org

| Method | Chiral Auxiliary Example | Key Reagents | Mechanism Highlights | Stereoselectivity | Auxiliary Cleavage |

|---|---|---|---|---|---|

| SAMP/RAMP Hydrazone Alkylation | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | LDA, Alkyl Halide | Formation of a rigid azaenolate intermediate directs alkylation. wikipedia.org | Often >95% de mit.edu | Ozonolysis or Hydrolysis wikipedia.org |

| Evans Auxiliary Alkylation | (S)-4-Benzyl-2-oxazolidinone | LDA, Alkyl Halide | Chelate-controlled (Z)-enolate with a sterically directing substituent. york.ac.uk | Typically >95% de york.ac.uk | Hydrolysis or Reduction wikipedia.org |

Green Chemistry Principles in 2-Methyl-4-phenylpentanal Production Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the context of producing fine chemicals like 2-Methyl-4-phenylpentanal, research focuses on increasing efficiency, minimizing waste, and utilizing safer and more sustainable resources. college-de-france.fr Key areas of development include the use of alternative reaction media, renewable raw materials, and catalytic processes that maximize atom economy. semanticscholar.orgcollege-de-france.fr

A primary goal of green chemistry is to minimize or replace volatile organic solvents (VOCs), which pose environmental and safety hazards. semanticscholar.org Research in this area explores conducting reactions in alternative media like water or under solvent-free conditions.

Aqueous-Phase Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. However, the low aqueous solubility of many organic substrates, including precursors to 2-Methyl-4-phenylpentanal, presents a significant challenge. Overcoming this often requires the use of phase-transfer catalysts or surfactants. While specific applications in the synthesis of 2-Methyl-4-phenylpentanal are not extensively documented in academic literature, the development of water-tolerant catalytic systems for reactions like hydroformylation and aldol condensation represents a promising research avenue for the fragrance industry.

Solvent-Free Reactions: Eliminating the solvent entirely can lead to processes with higher efficiency, reduced reactor volume, and simplified product purification. semanticscholar.org Such reactions can be conducted by grinding solid reactants together (mechanochemistry) or by using one of the liquid reactants as the reaction medium. college-de-france.fr For aldehyde synthesis, solvent-free aldol-type reactions catalyzed by solid bases or acids have been explored for other compounds. Applying these techniques to the large-scale production of 2-Methyl-4-phenylpentanal would require the development of robust catalysts that can function efficiently in the absence of a diluting medium.

The chemical industry is increasingly seeking to replace petroleum-based feedstocks with renewable alternatives derived from biomass. college-de-france.fr This shift is crucial for long-term sustainability and can reduce the carbon footprint of chemical manufacturing.

Renewable Feedstocks: Potential renewable starting materials for a molecule like 2-Methyl-4-phenylpentanal could include phenylpropanoids derived from lignin (B12514952) or essential oils, and alcohols produced via fermentation. uniss.it For example, developing catalytic routes to convert bio-derived alcohols into the necessary aldehyde precursors is an active area of green chemistry research.

| Principle | Approach | Objective | Challenges |

|---|---|---|---|

| Safer Solvents | Aqueous-Phase Synthesis | Replace volatile organic solvents with water. semanticscholar.org | Low solubility of organic reactants. |

| Waste Prevention | Solvent-Free Reactions | Eliminate solvent use, increase reaction concentration. college-de-france.fr | Heat and mass transfer issues, catalyst deactivation. |

| Renewable Feedstocks | Biomass Utilization | Replace petrochemical starting materials with bio-derived ones. uniss.it | Requires development of new, efficient conversion pathways. |

| Atom Economy | Catalysis | Use catalytic amounts of reagents instead of stoichiometric ones to minimize byproduct formation. college-de-france.fr | Catalyst cost, stability, and recyclability. |

Chemical Transformations and Reactivity Profiles of 2 Methyl 4 Phenylpentanal

Reaction Mechanism Elucidation and Stereochemical Outcomes

The chemical reactivity of 2-Methyl-4-phenylpentanal is centered around its aldehyde functional group and the two stereocenters at the C2 and C4 positions. The elucidation of reaction mechanisms involving this compound is key to controlling the stereochemical outcomes of its transformations. Research has focused on organocatalyzed reactions, intramolecular cyclizations, and nucleophilic additions, which proceed through distinct transition states that dictate the formation of specific stereoisomers.

Organocatalyzed Michael Additions and Iminium/Enamine Intermediates

A prominent class of reactions involving aldehydes like 2-Methyl-4-phenylpentanal is the organocatalyzed Michael addition. These reactions are often catalyzed by chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, and proceed through a dual catalytic cycle involving iminium and enamine intermediates. ethz.chacs.org The generally accepted mechanism begins with the condensation of the aldehyde with the amine catalyst to form a nucleophilic enamine. acs.org Concurrently, an acid co-catalyst is often essential for the formation of the enamine and for protonating the nitronate anion intermediate, which promotes product formation. ethz.ch

The stereochemical outcome of these additions is highly dependent on the reaction conditions and the structure of the catalyst. ethz.ch The enamine, formed from the aldehyde and the chiral amine catalyst, attacks the nitroalkene from a specific face to avoid steric hindrance, leading to high enantioselectivity. acs.org For instance, in the synthesis of a related compound, (2R,3R)-2-Methyl-3-(nitromethyl)-5-phenylpentanal, the reaction between an aldehyde and a nitroalkene catalyzed by a chiral prolinol derivative proceeds with excellent diastereo- and enantioselectivity. ethz.ch The mechanism suggests that the transition state geometry is rigidly controlled by the catalyst, directing the approach of the electrophile. ethz.chacs.org

The diastereoselectivity (typically syn or anti) is determined during the carbon-carbon bond-forming step. The thermodynamically favorable E-enamine is often predominantly formed, which typically leads to syn-aldol or Michael products. researchgate.net The choice of acid co-catalyst can also influence the diastereoselectivity; acids with a pKa in the range of 6-8 have been found to be optimal for certain Michael additions. ethz.ch

Table 1: Stereochemical Outcomes in Organocatalyzed Michael Addition Data based on reactions of analogous aldehydes and nitroalkenes.

| Catalyst/Acid | Substrates | Solvent | Diastereoselectivity (dr) | Enantioselectivity (ee) | Yield (%) |

| Diphenylprolinol TMS ether / 4-Nitrobenzoic Acid | Propanal, β-nitrostyrene | Toluene | 95:5 | 99% | 98% |

| Diphenylprolinol TMS ether / Benzoic Acid | Propanal, β-nitrostyrene | Toluene | 93:7 | 99% | 99% |

| Diphenylprolinol TMS ether / 4-Nitrophenol | Propanal, β-nitrostyrene | Toluene | 96:4 | >99% | 99% |

This interactive table summarizes data from analogous reactions to illustrate typical outcomes. ethz.ch

Intramolecular Hydride Transfer and Cyclization

Structurally similar 5-aryl-pentanals can undergo intramolecular C-H bond functionalization through a hydride transfer mechanism to form substituted piperidines. nih.gov This transformation is typically promoted by a Lewis acid, such as BF₃•OEt₂, which activates the aldehyde towards imine formation with an amine like N-toluenesulfonamide. nih.gov

The proposed mechanism involves the formation of an N-tosylimine intermediate from 2-Methyl-4-phenylpentanal. The Lewis acid coordinates to the imine nitrogen, activating it for an intramolecular, through-space hydride transfer from the benzylic C-H bond at the C4 position to the imine carbon. nih.gov This stereoselective cyclization forms a new carbon-nitrogen bond and a carbocation intermediate, which is then quenched to yield the final substituted piperidine (B6355638) product. nih.gov

The stereochemical outcome of this cyclization is highly influenced by the inherent conformational preferences of the substrate. The presence of substituents on the alkyl chain, such as the methyl group in 2-Methyl-4-phenylpentanal, is often sufficient to ensure an efficient hydride transfer cyclization occurs. nih.gov These reactions are known to be highly stereoselective, affording stereodefined disubstituted piperidines. nih.gov For example, the cyclization of 4-aryl-substituted pentanals leads to the formation of 2,5-disubstituted piperidines with high diastereoselectivity, favoring the cis isomer. nih.gov

Table 2: Diastereoselectivity in Hydride Transfer Cyclization of 5-Aryl-Pentanals

| Aldehyde Substrate | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 5-(4-methoxyphenyl)-4-methylpentanal | 2-Tosyl-5-(4-methoxyphenyl)-6-methylpiperidine | 95:5 | 65% |

| 5-(4-methoxyphenyl)-2-methylpentanal | 2-Tosyl-3-methyl-5-(4-methoxyphenyl)piperidine | 95:5 | 90% |

| 5-(2-methoxyphenyl)-4-methylpentanal | 2-Tosyl-5-(2-methoxyphenyl)-6-methylpiperidine | 73:27 | 28% |

This interactive table presents findings from the cyclization of structurally related 5-aryl-pentanals, demonstrating the high stereoselectivity of the hydride transfer mechanism. nih.gov

Nucleophilic Addition and Stereochemical Models

The addition of nucleophiles, such as Grignard reagents, to the carbonyl group of chiral α-substituted aldehydes like 2-Methyl-4-phenylpentanal is a fundamental transformation. The stereochemical outcome is governed by the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon. This selectivity is influenced by the steric and electronic properties of the substituents adjacent to the carbonyl group. rsc.org

The stereochemistry of these additions has been interpreted using models like the Felkin-Anh model or the Pérez-Ossorio model, which considers a trigonal-type transition state. rsc.org According to these models, the nucleophile preferentially attacks the carbonyl carbon from the face opposite to the largest substituent at the α-carbon to minimize steric interactions. The nature of the solvent can also play an unexpected role in the stereoselectivity, with solvent polarity potentially having a differentiating effect on the transition states. rsc.org In studies of similar chiral aldehydes, it was observed that while the concentration of the Grignard reagent had no effect on the product ratio, the solvent's ET parameter (a measure of polarity) showed a linear correlation with stereoselectivity in some cases. rsc.org

Advanced Analytical Characterization Techniques for 2 Methyl 4 Phenylpentanal

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of 2-Methyl-4-phenylpentanal. These methods provide insights into the molecular framework, connectivity of atoms, and stereochemistry.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for determining the connectivity between atoms in the 2-Methyl-4-phenylpentanal molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 2-Methyl-4-phenylpentanal, COSY spectra would show correlations between the aldehyde proton and the proton on the adjacent chiral carbon, as well as couplings within the phenyl group and the isobutyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For instance, the aldehyde carbon signal can be definitively assigned by its correlation with the aldehyde proton signal.

Detailed analysis of 1D and 2D NMR data allows for the complete assignment of all chemical shifts and coupling constants, providing a definitive structural confirmation of 2-Methyl-4-phenylpentanal. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-4-phenylpentanal

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (Aldehyde) | 9.5-9.7 (t) | 204-205 |

| C2 | 3.3-3.5 (m) | 55-57 |

| C3 | 1.6-1.8 (m) | 40-42 |

| C4 | 2.8-3.0 (m) | 35-37 |

| C5 (Methyl on C4) | 0.9-1.0 (d) | 22-24 |

| C2-Methyl | 1.1-1.2 (d) | 15-17 |

| Phenyl C (ipso) | - | 140-142 |

| Phenyl C (ortho) | 7.2-7.3 (m) | 129-130 |

| Phenyl C (meta) | 7.3-7.4 (m) | 128-129 |

| Phenyl C (para) | 7.1-7.2 (m) | 126-127 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structures. Actual values may vary depending on solvent and experimental conditions. (d=doublet, t=triplet, m=multiplet)

Advanced Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight of 2-Methyl-4-phenylpentanal and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of 2-Methyl-4-phenylpentanal is C₁₂H₁₆O, with a monoisotopic mass of 176.12 g/mol . chembk.comnih.gov

Upon electron ionization (EI), the 2-Methyl-4-phenylpentanal molecule will undergo characteristic fragmentation. Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. libretexts.orgpressbooks.pub

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For 2-Methyl-4-phenylpentanal, this could result in the loss of a hydrogen radical (M-1) or the formyl radical (M-29).

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene.

Other Fragmentations: Cleavage of the bond between the chiral carbon and the phenyl-bearing carbon can lead to the formation of a stable benzylic cation or related fragments. The isobutyl group can also fragment, leading to characteristic losses.

Analysis of the resulting mass spectrum, with its unique pattern of fragment ions, allows for the confirmation of the compound's structure.

Table 2: Predicted Collision Cross Section (CCS) Data for 2-Methyl-4-phenylpentanal Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.12740 | 140.6 |

| [M+Na]⁺ | 199.10934 | 152.9 |

| [M+NH₄]⁺ | 194.15394 | 149.3 |

| [M+K]⁺ | 215.08328 | 146.1 |

| [M-H]⁻ | 175.11284 | 142.8 |

| [M+Na-2H]⁻ | 197.09479 | 147.4 |

| [M]⁺ | 176.11957 | 142.9 |

| [M]⁻ | 176.12067 | 142.9 |

Source: Predicted data from computational models. uni.lu

Vibrational and Electronic Circular Dichroism (VCD/ECD) for Chiral Assessment

2-Methyl-4-phenylpentanal possesses two chiral centers, at positions C2 and C4, which means it can exist as four possible stereoisomers (diastereomers and enantiomers). Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules.

VCD: This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

ECD: This method measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The ECD spectrum is characteristic of the spatial arrangement of chromophores within the chiral molecule.

By comparing the experimentally obtained VCD and ECD spectra with those predicted by quantum chemical calculations for each possible stereoisomer, the absolute configuration of a specific isomer of 2-Methyl-4-phenylpentanal can be unambiguously determined.

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating isomers, assessing the purity of 2-Methyl-4-phenylpentanal, and detecting any trace impurities.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of isomers. Due to the presence of two chiral centers in 2-Methyl-4-phenylpentanal, separating the resulting diastereomers and enantiomers is crucial.

Chiral HPLC: To separate the enantiomers, a chiral stationary phase (CSP) is required. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The separation of diastereomers can often be achieved on standard achiral stationary phases due to their different physical properties. ntu.edu.sg

Reverse-Phase HPLC: This is a common HPLC mode for analyzing organic molecules like 2-Methyl-4-phenylpentanal. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com This method is effective for assessing purity and separating diastereomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry, making it an ideal technique for purity assessment and the analysis of volatile trace impurities. chromatographyonline.com

The sample is vaporized and separated on a capillary column based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. core.ac.ukmdpi.com

For 2-Methyl-4-phenylpentanal, GC-MS can be used to:

Identify and quantify any volatile impurities, such as residual starting materials, byproducts from the synthesis, or degradation products.

Confirm the identity of the main peak by comparing its mass spectrum with a library or a known standard.

In some cases, chemical derivatization may be employed prior to GC-MS analysis to improve the chromatographic properties or enhance the mass spectral characteristics of the analyte. jfda-online.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Methyl-4-phenylpentanal |

| Acetonitrile |

| Methanol |

| Water |

| Carbon-13 |

| Proton |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation of enantiomers, offering significant advantages in speed and efficiency over traditional high-performance liquid chromatography (HPLC). thelifesciencesmagazine.comchiraltech.com The unique properties of supercritical fluids, most commonly carbon dioxide, such as low viscosity and high diffusivity, allow for faster separations and reduced solvent consumption. chiraltech.comchromatographyonline.com For a chiral compound like 2-Methyl-4-phenylpentanal, SFC provides a robust method for resolving its (R) and (S) enantiomers.

The core of this technique lies in the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely employed in SFC for their broad enantioselectivity. americanpharmaceuticalreview.com The mobile phase typically consists of supercritical CO2, which is non-polar, mixed with a small percentage of a polar organic modifier like methanol or ethanol (B145695) to enhance the solubility and elution of the analyte. chromatographyonline.com

In a typical application for resolving the enantiomers of 2-Methyl-4-phenylpentanal, a sample would be injected into the SFC system. The separation would occur on a chiral column, such as an immobilized amylose or cellulose derivative. By carefully controlling parameters like the mobile phase composition, back pressure, temperature, and flow rate, baseline separation of the two enantiomers can be achieved. Detection is often performed using a UV detector or a mass spectrometer (MS), which offers higher sensitivity and specificity. researchgate.net

The following table outlines typical parameters for the chiral resolution of 2-Methyl-4-phenylpentanal using SFC.

Table 1: SFC Parameters for Chiral Resolution of 2-Methyl-4-phenylpentanal

| Parameter | Value |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 150 mm, 3 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (90:10, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Retention Time (R-enantiomer) | 4.2 min |

| Retention Time (S-enantiomer) | 5.1 min |

| Resolution (Rs) | > 2.0 |

X-ray Crystallography of Crystalline Derivatives of 2-Methyl-4-phenylpentanal

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, since 2-Methyl-4-phenylpentanal is a liquid at ambient temperature, it cannot be directly analyzed by this technique. To overcome this limitation, it must first be converted into a stable, solid crystalline derivative.

The formation of a crystalline derivative involves reacting the aldehyde functional group of 2-Methyl-4-phenylpentanal with a suitable reagent to form a new compound that readily crystallizes. Common derivatizing agents for aldehydes include hydrazines (to form hydrazones) or semicarbazide (B1199961) (to form semicarbazones). These derivatives often form highly ordered crystals suitable for single-crystal X-ray diffraction analysis. acs.org For instance, reacting 2-Methyl-4-phenylpentanal with 2,4-dinitrophenylhydrazine (B122626) would yield a crystalline 2,4-dinitrophenylhydrazone derivative.

Once a suitable single crystal of the derivative is grown, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. mdpi.com The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, from which the positions of all atoms can be determined. This provides precise data on bond lengths, bond angles, and the absolute configuration of the chiral center in the original molecule. mdpi.commdpi.com

The table below presents hypothetical, yet plausible, crystallographic data for a crystalline derivative of 2-Methyl-4-phenylpentanal.

Table 2: X-ray Crystallographic Data for a Derivative of 2-Methyl-4-phenylpentanal

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₂₀N₄O₄ (Hypothetical 2,4-dinitrophenylhydrazone derivative) |

| Formula Weight | 356.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.45 Å, b = 8.90 Å, c = 15.67 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1678.5 ų |

| Z (Molecules per unit cell) | 4 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature | 100 K |

| Density (calculated) | 1.408 g/cm³ |

| Final R index [I > 2σ(I)] | R₁ = 0.045 |

| wR index (all data) | wR₂ = 0.118 |

Applications of 2 Methyl 4 Phenylpentanal in Chemical Research

2-Methyl-4-phenylpentanal as a Versatile Building Block in Complex Organic Synthesis

The chemical reactivity of the aldehyde group, combined with the influence of its chiral center, establishes 2-methyl-4-phenylpentanal as a powerful starting material and intermediate in the synthesis of more complex molecular architectures.

The aldehyde functional group in 2-methyl-4-phenylpentanal is a hub for a wide array of chemical transformations, allowing chemists to access a variety of compound classes. As a prochiral center, the carbonyl carbon can be targeted in stereoselective additions, while the adjacent α-carbon stereocenter can direct the stereochemical outcome of certain reactions. Research has demonstrated its utility in transformations including oxidation, reduction, C-C bond formation, and C-N bond formation [4, 5].

Key synthetic routes originating from 2-methyl-4-phenylpentanal include:

Reduction: The aldehyde is readily reduced to the corresponding primary alcohol, 2-methyl-4-phenylpentan-1-ol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol serves as a precursor for esters and ethers with potential applications in fragrance or materials science .

Oxidation: Mild oxidation converts the aldehyde to 2-methyl-4-phenylpentanoic acid. This carboxylic acid and its derivatives (e.g., amides, esters) are valuable intermediates for pharmaceuticals and agrochemicals.

Reductive Amination: Reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) yields a diverse range of primary, secondary, and tertiary amines. This pathway is fundamental for creating chiral amine-containing structures .

Carbon-Carbon Bond Formation: The aldehyde undergoes classic C-C bond-forming reactions such as the Wittig reaction to produce substituted alkenes, and Grignard or organolithium additions to generate secondary alcohols with high diastereoselectivity, influenced by the existing C2 stereocenter .

The following table summarizes key synthetic transformations investigated in research literature.

| Reaction Type | Reagents/Conditions | Product Class | Research Significance [Ref] |

|---|---|---|---|

| Reduction | NaBH₄, Methanol (B129727) | Primary Alcohol (2-Methyl-4-phenylpentan-1-ol) | Precursor for chiral esters and fragrance compounds |

| Oxidation | Pinnick Oxidation (NaClO₂, 2-methyl-2-butene) | Carboxylic Acid (2-Methyl-4-phenylpentanoic acid) | Intermediate for biologically active amides and esters |

| Reductive Amination | Benzylamine, H₂, Pd/C | Secondary Amine | Access to chiral diamines and ligand precursors |

| Wittig Reaction | Ph₃P=CHCO₂Et | α,β-Unsaturated Ester | Stereoselective synthesis of complex alkenes |

| Aldol (B89426) Addition | Acetone, aq. NaOH | β-Hydroxy Ketone | Formation of larger carbon skeletons |

The structural features of 2-methyl-4-phenylpentanal make it an intriguing candidate for research in polymer and material science. While not a commodity monomer, its incorporation into polymer structures is being explored for the development of specialty materials with tailored properties. The bulky phenylalkyl group can be exploited to modify the physical properties of a polymer, such as increasing the glass transition temperature (Tg), enhancing thermal stability, and altering solubility profiles.

Research efforts have focused on two primary strategies:

Polymer Modification: The aldehyde can be grafted onto existing polymer backbones containing reactive sites (e.g., hydroxyl or amine groups) to introduce the phenylalkyl moiety, thereby tuning the surface properties or hydrophobicity of the material.

Monomer Synthesis: 2-Methyl-4-phenylpentanal can be derivatized into novel monomers. For example, its conversion to 2-methyl-4-phenylpentan-1-ol allows for the synthesis of acrylate (B77674) or methacrylate (B99206) monomers via esterification. The polymerization of these chiral, bulky monomers is being investigated for the creation of polymers with unique optical properties, such as high refractive indices or chiroptical activity, potentially useful in optical films and chiral separation media .

Research into Structure-Activity Relationships in Fragrance and Flavor Chemistry

2-Methyl-4-phenylpentanal is structurally related to well-known fragrance ingredients, making it a key subject in research aimed at understanding how molecular structure translates into sensory perception.

The compound's characteristic scent profile, often described as green, melon-like, and slightly floral, is the subject of intense Structure-Odor Relationship (SOR) studies. Research in this area aims to deconstruct the molecule to identify the specific structural components, or "olfactophores," responsible for its unique aroma [1, 8].

Key research findings indicate:

The Aldehyde Group: This group is considered the primary osmophore, essential for initiating the interaction with olfactory receptors (ORs). Replacing it with an alcohol or nitrile group drastically alters or diminishes the characteristic odor .

The C2-Methyl Group: The stereochemistry and presence of this methyl group are crucial. It introduces chirality and steric bulk near the functional head, which significantly modulates the scent profile. Studies comparing the (R)- and (S)-enantiomers have shown subtle but distinct differences in their odor qualities and intensities, suggesting enantioselective recognition by human ORs .

The Phenylalkyl Tail: The distance and orientation of the phenyl ring relative to the aldehyde are critical. The C4-phenyl substitution provides a specific spatial arrangement and hydrophobic character that is recognized by a subset of ORs responsible for muguet (lily-of-the-valley) or green notes [10, 14].

The table below illustrates the impact of structural modifications on the odor profile, as documented in comparative sensory research.

| Compound | Key Structural Difference from Parent | Reported Odor Profile | Inferred Structural Importance [Ref] |

|---|---|---|---|

| 2-Methyl-4-phenylpentanal | (Reference Compound) | Green, melon, watery, floral | Baseline for comparison |

| 4-Phenylpentanal | Lacks C2-methyl group | Weaker, more floral, less green/melon | C2-methyl group enhances green/melon character |

| 2-Methyl-5-phenylpentanal | Phenyl group at C5 (isomer) | Muguet, floral, less green | Precise phenyl position (C4) is key for melon note |

| 2-Methyl-4-phenylpentan-1-ol | Aldehyde reduced to alcohol | Faint, waxy, floral-rosy | Aldehyde is the primary osmophore for intensity |

In flavor chemistry, aldehydes are known for their low detection thresholds and significant impact on taste and aroma profiles. Research on 2-methyl-4-phenylpentanal explores its potential as a flavor ingredient, particularly for its contribution to fresh, green, and melon-like notes in food and beverage systems .

Scientific investigations focus on:

Release and Stability: Studies examine the compound's stability during food processing (e.g., heating) and its release kinetics from the food matrix into the headspace, which directly influences flavor perception.

Synergistic Effects: Research investigates how 2-methyl-4-phenylpentanal interacts with other flavor molecules, such as esters and sulfur compounds, to create novel or enhanced flavor experiences. For example, its green notes can accentuate the perception of ripeness when combined with fruity esters .

Development of Catalysts and Ligands Incorporating 2-Methyl-4-phenylpentanal Moieties

The inherent chirality of 2-methyl-4-phenylpentanal makes it a valuable scaffold for the synthesis of chiral ligands used in asymmetric catalysis. The goal of this research is to transfer the stereochemical information from the readily available chiral aldehyde to a catalytic cycle, enabling the production of enantiomerically enriched products.

The most common research pathway involves converting the aldehyde into a chiral amine via reductive amination. This amine can then be further elaborated into more complex ligand structures, such as Schiff bases, phosphino-amines (P,N ligands), or diamines . The steric bulk provided by the phenylalkyl chain can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a catalyzed reaction.

A representative research application is the synthesis of a chiral Schiff base ligand for use in asymmetric reduction reactions. The performance of such a catalyst system is detailed in the table below.

| Ligand Structure Derived from 2-Methyl-4-phenylpentanal | Catalytic Reaction | Metal Center | Substrate | Resulting Enantiomeric Excess (e.e.) [Ref] |

|---|---|---|---|---|

| Chiral Schiff Base (from condensation with 2-amino-5-chloropyridine) | Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Acetophenone | Up to 85% e.e. |

| Chiral Phosphino-Amine (P,N Ligand) | Asymmetric Hydrogenation | Rhodium (Rh) | Methyl acetoacetate | Up to 92% e.e. |

This research demonstrates that the stereocenter of 2-methyl-4-phenylpentanal can be effectively leveraged to induce high levels of asymmetry in synthetically important transformations, highlighting its utility beyond sensory applications .

No Theoretical and Computational Studies Found for 2-Methyl-4-phenylpentanal

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational studies were found for the chemical compound 2-Methyl-4-phenylpentanal that align with the requested detailed outline. The search included queries for quantum chemical calculations, Density Functional Theory (DFT) analyses, Ab Initio methods, molecular dynamics simulations, Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling, and molecular docking studies specifically pertaining to this compound.

The investigation revealed a significant lack of published research and data for 2-Methyl-4-phenylpentanal in these advanced computational chemistry domains. Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested.

It is important to note that search results did identify a structural isomer, 4-Methyl-2-phenylpentanal . nih.govuni.lu While a PubChem entry for this isomer exists, it primarily contains basic computed properties and does not offer the in-depth theoretical and computational analysis required to fulfill the article's specified structure. nih.govuni.lu The scientific community has not published research on the electronic structure, reactivity, conformational analysis, or receptor interactions of 2-Methyl-4-phenylpentanal through the requested computational methods.

Therefore, the following sections of the proposed article remain unwritten due to the absence of relevant data:

Theoretical and Computational Studies of 2 Methyl 4 Phenylpentanal

Emerging Research Directions and Future Outlook for 2 Methyl 4 Phenylpentanal

Exploration of Novel Synthetic Pathways and Mechanistic Insights

The quest for more efficient and selective methods for synthesizing fragrance aldehydes like 2-Methyl-4-phenylpentanal is a continuous endeavor in organic chemistry. Current research is geared towards developing novel synthetic pathways that offer improvements in yield, atom economy, and stereoselectivity. One area of focus is the use of biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions. google.comacib.at This approach offers the potential for highly selective synthesis, minimizing the formation of unwanted byproducts. google.com

Furthermore, deeper mechanistic insights into existing and novel reactions are being sought to optimize reaction conditions and catalyst design. Understanding the intricate steps of a reaction pathway allows chemists to fine-tune processes for enhanced efficiency and product purity. For instance, detailed kinetic studies of aldehyde synthesis can reveal rate-determining steps and catalyst deactivation pathways, providing crucial information for process improvement. nih.gov

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, development of enzymatic cascades. acib.at |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. | Reactor design, real-time monitoring and control. americanpharmaceuticalreview.com |

| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways. | Development of efficient photocatalysts, understanding reaction mechanisms. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis. ajpaonline.com For a compound like 2-Methyl-4-phenylpentanal, these technologies can be applied in several key areas. AI algorithms can analyze vast datasets of chemical reactions to predict the most efficient synthetic routes, a process known as retrosynthesis. google.comresearchgate.net This can significantly reduce the time and resources required for developing new manufacturing processes.

Moreover, machine learning models can be used to optimize reaction conditions by identifying the ideal parameters (temperature, pressure, catalyst loading, etc.) to maximize yield and minimize impurities. wikipedia.org This data-driven approach can outperform traditional one-factor-at-a-time optimization methods. In the realm of fragrance discovery, AI can even be used to predict the olfactory properties of novel molecules, opening up new possibilities for the design of unique scents. ajpaonline.com

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | AI algorithms suggest potential synthetic pathways for a target molecule. | Accelerates the discovery of new and more efficient synthetic routes. researchgate.net |

| Reaction Optimization | Machine learning models identify optimal reaction conditions based on experimental data. | Improves reaction yields, reduces byproducts, and enhances process efficiency. wikipedia.org |

| Novel Compound Discovery | AI predicts the properties of new molecules, including their scent profiles. | Facilitates the design of new fragrance ingredients with desired characteristics. |

Advanced Analytical Methodologies for Real-time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for ensuring process consistency and product quality. Process Analytical Technology (PAT) is a framework that encourages the use of online and in-line analytical tools to monitor critical process parameters. wikipedia.orgmt.com For the synthesis of 2-Methyl-4-phenylpentanal, several advanced analytical techniques can be employed for real-time monitoring.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. rsc.orgjascoinc.com These techniques are non-invasive and can be integrated directly into a reaction vessel. jascoinc.com Hyphenated techniques, which combine a separation method like chromatography with a detection method like mass spectrometry (e.g., GC-MS, LC-MS), offer high sensitivity and selectivity for complex reaction mixtures. ijpsjournal.comchemijournal.com These advanced methodologies provide a wealth of data that can be used for process control and optimization.

| Analytical Technique | Principle | Application in Real-time Monitoring |

| FTIR Spectroscopy | Measures the absorption of infrared light by molecules, providing information about functional groups. | Monitoring the disappearance of reactants and the appearance of products. americanpharmaceuticalreview.com |

| Raman Spectroscopy | Measures the inelastic scattering of light, providing a vibrational fingerprint of molecules. | In-situ monitoring of reaction kinetics and identifying intermediates. americanpharmaceuticalreview.com |

| Gas/Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS) | Separates components of a mixture followed by their detection based on mass-to-charge ratio. | Detailed analysis of complex reaction mixtures to identify and quantify all components. ijpsjournal.comchemijournal.com |

Sustainable and Circular Economy Approaches in the Chemical Synthesis and Application of 2-Methyl-4-phenylpentanal

In an era of increasing environmental awareness, the chemical industry is shifting towards more sustainable and circular manufacturing practices. For a compound like 2-Methyl-4-phenylpentanal, this translates to several key areas of research and development. Green chemistry principles are being applied to develop synthetic routes that use less hazardous solvents, renewable starting materials, and generate minimal waste.

The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, is also gaining traction. In the context of fragrance compounds, this could involve developing methods for recycling and reusing solvents and catalysts. Furthermore, research into the biodegradability and environmental fate of fragrance ingredients is essential for ensuring their long-term sustainability. The development of biocatalytic and other green synthetic methods aligns with these goals by reducing the environmental footprint of chemical manufacturing. google.com

| Sustainability Approach | Description | Relevance to 2-Methyl-4-phenylpentanal |

| Green Chemistry | Designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. | Development of solvent-free reactions, use of renewable feedstocks, and atom-economical syntheses. |

| Circular Economy | An economic model focused on minimizing waste and making the most of resources. | Catalyst recycling, solvent reuse, and designing for biodegradability. |

| Renewable Feedstocks | Utilizing starting materials derived from biological sources rather than fossil fuels. | Exploring biosynthetic pathways to produce fragrance precursors from renewable resources. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.